molecular formula C26H34O8 B1660681 Austalide B CAS No. 81543-02-4

Austalide B

Katalognummer: B1660681
CAS-Nummer: 81543-02-4
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: ZVFMDVFPBVFGPG-BLQNBILZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Austalide B (HMDB0030004) is an organic compound belonging to the meroterpenoid class, specifically identified as a hexacyclic austalide derivative . It is sourced from marine-derived fungal species, primarily within the Aspergillus genus . The compound features a complex xanthene structure with a molecular formula of C₂₆H₃₄O₈ and an average molecular weight of 474.5434 g/mol . Austalides are a unique subclass of polycyclic meroterpenoids containing an isobenzofuranone moiety, and research into these compounds has revealed potential cytotoxic activities . Members of the austalide family have demonstrated a range of bioactivities in scientific studies, including antibacterial, antiviral, and cytotoxic effects, making them a point of interest in anti-infective and anticancer research . As a secondary metabolite from fungi, Austalide B represents a promising scaffold for investigating structure-activity relationships and exploring the pharmacological potential of marine natural products . This product is intended for research purposes such as analytical standard use, bioactivity screening, and natural product chemistry studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

81543-02-4

Molekularformel

C26H34O8

Molekulargewicht

474.5 g/mol

IUPAC-Name

(1R,2R,4S,16R,17R,20S)-2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-11-one

InChI

InChI=1S/C26H34O8/c1-13-15-12-31-21(28)18(15)20(29-6)14-10-16-23(4)8-9-25(30-7)33-22(2,3)26(23,34-25)17(27)11-24(16,5)32-19(13)14/h16-17,27H,8-12H2,1-7H3/t16-,17-,23-,24+,25+,26-/m1/s1

InChI-Schlüssel

ZVFMDVFPBVFGPG-BLQNBILZSA-N

SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC

Isomerische SMILES

CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)O)C)OC

Kanonische SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)O)C)OC

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that Austalide B exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds derived from Aspergillus sp. were evaluated against the Caco-2 cancer cell line, showing moderate cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation . The mechanism behind this activity is believed to involve the disruption of cellular processes essential for cancer cell survival.

Antibacterial and Antiviral Properties

Austalide B and its derivatives have shown significant antibacterial and antiviral activities. Studies have reported that certain austalides inhibit the growth of pathogenic bacteria and viruses, including influenza A virus (H1N1) with IC₅₀ values ranging from 90 to 145 μM . These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Austalide B has been implicated in reducing inflammation through various mechanisms, including the inhibition of reactive oxygen species formation and modulation of inflammatory pathways in cellular models . This property positions it as a candidate for therapeutic interventions in inflammatory diseases.

Synthetic Approaches

The synthesis of Austalide B has been a subject of extensive research due to its complex structure. Several synthetic pathways have been developed to produce this compound, which can facilitate further research into its applications.

Total Synthesis

The first total synthesis of Austalide B was achieved through a series of biomimetic transformations involving polyketide aromatization and selective cyclization reactions . This synthetic route not only provides access to Austalide B but also allows for the exploration of structural analogs that may exhibit enhanced biological activity.

Derivative Development

Synthetic chemists have focused on creating derivatives of Austalide B to improve its pharmacological properties. Modifications such as hydroxylation at specific carbon positions have been shown to alter biological activity significantly . Understanding these structure-activity relationships is crucial for developing more effective therapeutics.

Case Studies

Study Objective Findings
Study on Cytotoxicity Evaluate cytotoxic effects against Caco-2 cellsModerate activity with IC₅₀ = 51.6 μg/mLSupports potential for anticancer drug development
Antiviral Activity Assess inhibitory effects on influenza A virusCompounds showed IC₅₀ values between 90-145 μMIndicates potential for antiviral drug design
Synthesis Research Develop synthetic routes for Austalide BSuccessful total synthesis achieved via biomimetic methodsProvides a foundation for future derivative synthesis

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Austalide B with Key Analogues

Compound Molecular Formula Key Structural Features Biosynthetic Modifications Biological Activities References
Austalide B C₂₅H₃₄O₅ Pentacyclic core, C-17 methyl, C-13 acetyloxy group Derived from 6-[(2E,6E)-farnesyl] intermediate Mycotoxin; cytotoxicity under study
Austalide K C₂₅H₃₂O₅ Double bond at C-15 (vs. dihydro form in B), C-14 hydroxy Oxidation at C-15; loss of acetyl group Inhibits osteoclast differentiation ; anti-osteoporotic
Austalide T C₂₅H₃₂O₈ Additional hydroxyl groups at C-13 and C-14 Epoxidation and hydroxylation Anti-influenza A (H1N1; IC₅₀ = 90 µM)
Austalide J C₂₄H₃₀O₇ C-14 hydroxy, C-13 deacetylated Loss of acetyl group at C-13 Inactive in cytotoxicity assays
Austalide Q Acid C₂₄H₃₀O₆ Carboxylic acid moiety at C-17 Oxidative cleavage of methyl group Antibacterial activity in OSMAC studies

Key Observations:

Functional Group Variations :

  • Austalide B uniquely retains a C-13 acetyloxy group, while austalides J and T undergo deacetylation or hydroxylation at this position .
  • Austalide K’s anti-osteoporotic activity correlates with its C-15 double bond, absent in dihydroaustalide K (C₂₅H₃₄O₅) .

Biosynthetic Divergence :

  • Austalide B’s synthesis involves stereospecific Stille coupling and benzannulation, unlike austalide K, which forms via chromene cyclization .
  • Austalide T’s additional oxygen atoms arise from post-cyclization epoxidation, a modification absent in B .

Bioactivity Spectrum :

  • Anti-viral activity is exclusive to austalides with multiple hydroxyls (e.g., T and 13-O-desacetyl austalide I) .
  • Austalide K’s dual osteoclast/osteoblast modulation contrasts with B’s mycotoxin classification, highlighting functional diversity despite structural similarity .

Vorbereitungsmethoden

Synthesis of the β-Resorcylate Core

The aromatic moiety is synthesized via thermolysis of a β,δ-diketodioxinone precursor (19 ), derived from trans,trans-farnesol. Under acidic conditions, dioxinone 19 undergoes regioselective aromatization to yield β-resorcylate 22 (Scheme 1). This step mimics natural polyketide cyclization, achieving 74% yield through optimized Pd-mediated catalysis.

Table 1: Key Reaction Conditions for β-Resorcylate Synthesis

Step Reagents/Conditions Yield Reference
Dioxinone formation AcCH₂COCl, MgCl₂, pyridine 68%
Aromatization Pd₂dba₃, P(2-furyl)₃, Et₃N 74%

Construction of the Drimane Core

The drimane skeleton is assembled via titanium(III)-mediated reductive radical cyclization of epoxide 16 , generating the trans-fused ring system (Scheme 2). Subsequent phenylselenonium ion-induced cyclization installs the cis-fused chromane structure, critical for Austalide B’s stereochemistry. This diastereoselective process achieves 88% yield for the final cyclization step.

Semi-Synthetic Derivatization of Austalide Precursors

Austalide B can be derived from advanced intermediates shared among austalide congeners. For example, (±)-13-deacetoxyaustalide I (3 ) serves as a pivotal precursor for late-stage modifications.

Baeyer-Villiger Oxidation

Treatment of austalide K (2 ) with meta-chloroperbenzoic acid (mCPBA) induces Baeyer-Villiger oxidation, introducing an acetyloxy group at C-13 to yield Austalide B (96% yield).

Table 2: Semi-Synthetic Modifications to Access Austalide B

Starting Material Reaction Reagents Yield
Austalide K (2 ) Baeyer-Villiger oxidation mCPBA, CH₂Cl₂ 96%
17S-Dihydroaustalide K (1 ) Dess-Martin oxidation Dess-Martin periodinane 83%

Biosynthetic Extraction from Aspergillus Species

Austalide B is natively produced by the filamentous fungus Aspergillus ustus. Industrial-scale extraction involves:

  • Fermentation : Submerged culture in potato dextrose broth (PDB) at 28°C for 14 days.
  • Extraction : Mycelia are separated, homogenized, and extracted with ethyl acetate.
  • Purification : Sequential chromatography (silica gel, Sephadex LH-20) yields Austalide B (0.8–1.2 mg/L).

Table 3: Spectroscopic Data for Authenticated Austalide B

Parameter Value Source
Molecular Formula C₂₆H₃₄O₈
[α]²⁵D −22° (c 0.15, CHCl₃)
HRESIMS m/z 503.2276 [M+H]⁺

Challenges and Innovations in Austalide B Synthesis

Stereochemical Control

The cis-fused chromane ring requires precise stereochemical guidance during cyclization. Phenylselenonium ion-mediated cyclization ensures >20:1 diastereoselectivity, as evidenced by X-ray crystallography.

Scalability Limitations

Biomimetic routes suffer from multi-step sequences (17–20 steps), reducing overall yield (<5%). Recent advances in flow chemistry aim to streamline dioxinone formation and radical cyclization.

Q & A

Q. What frameworks support ethical data sharing of Austalide B’s research outputs?

  • Methodology : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, cytotoxicity data, and synthetic protocols in repositories like Zenodo or Figshare. Cite datasets using DOIs in publications .
  • Compliance : Adhere to journal policies (e.g., Elsevier’s data guidelines) for supplementary materials and code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Austalide B
Reactant of Route 2
Austalide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.